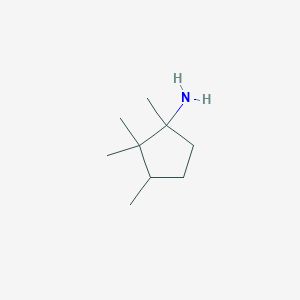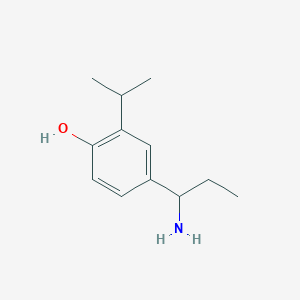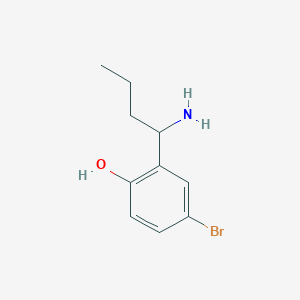
2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-amino-1-propanol with 6-methyl-3,4-dihydropyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction may also require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
科学的研究の応用
2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
- 2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be compared with other dihydropyrimidinones, such as:
- 2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one
- 2-(1-Aminopropan-2-yl)-5-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2-(1-aminopropan-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-5(4-9)8-10-6(2)3-7(12)11-8/h3,5H,4,9H2,1-2H3,(H,10,11,12) |
InChIキー |
AAGBDXDTECMVMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)C(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


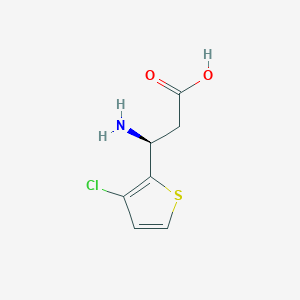

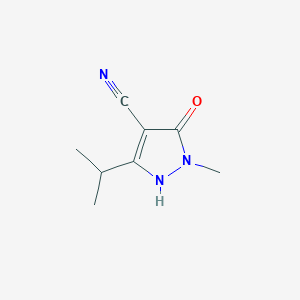

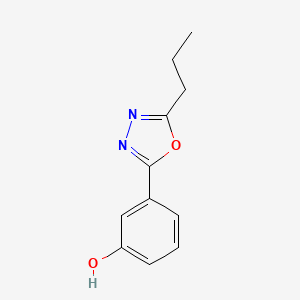
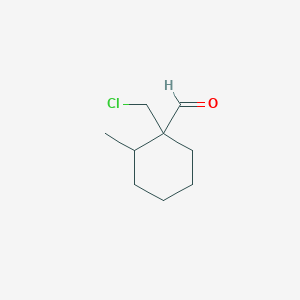
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)


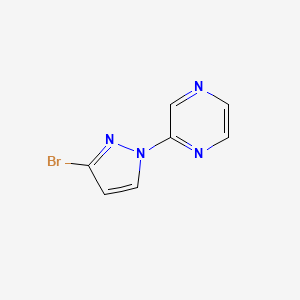
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)
